Methyl 6-bromo-4-chloropicolinate
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, serves as a cornerstone in numerous organic reactions. youtube.com Its basicity allows it to act as a proton acceptor, while the nitrogen atom's lone pair of electrons enables it to function as a nucleophile and a ligand in coordination chemistry. youtube.com This reactivity is harnessed in the production of a vast number of compounds, including many essential medicines and agricultural products. nih.govchemrxiv.orgyoutube.com Pyridine derivatives are integral to the synthesis of antiseptics, vitamins, herbicides, insecticides, and fungicides. youtube.com
Role of Halogenation in Chemical Diversification
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool for modifying the reactivity and properties of organic compounds. nih.govchemrxiv.org In the context of pyridines, halogen atoms can be selectively introduced at various positions on the ring, creating "halopyridines." nih.govchemrxiv.org These halopyridines are key synthetic intermediates, as the carbon-halogen bond provides a reactive site for a variety of subsequent reactions, most notably cross-coupling reactions. nih.gov This allows for the construction of more complex molecular architectures. nih.gov However, the halogenation of electron-deficient systems like pyridine can be challenging and often requires specialized reagents and conditions to achieve the desired regioselectivity. nih.govchemrxiv.org
Specific Context of Methyl 6-bromo-4-chloropicolinate within Picolinate (B1231196) Chemistry
Picolinates are derivatives of picolinic acid, which is a pyridine-2-carboxylic acid. They are a significant class of compounds with applications ranging from organic synthesis to nutritional supplements, such as chromium picolinate. drugbank.commedpath.comcorconinternational.com this compound is a specific picolinate ester that features two different halogen substituents on the pyridine ring: a bromine atom at the 6-position and a chlorine atom at the 4-position. This di-halogenated structure makes it a particularly interesting and useful building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds can allow for selective transformations, providing a pathway to complex, multi-substituted pyridine derivatives.
Chemical and Physical Properties of this compound
This section details the key chemical and physical characteristics of this compound, a solid compound at room temperature. sigmaaldrich.comsigmaaldrich.com
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrClNO₂ chemsrc.com |
| Molecular Weight | 250.48 g/mol chemsrc.combldpharm.com |
| IUPAC Name | methyl 6-bromo-4-chloro-2-pyridinecarboxylate sigmaaldrich.com |
| CAS Number | 1206249-92-4 chemsrc.com |
| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 319.3±37.0 °C at 760 mmHg chemsrc.com |
| Density | 1.7±0.1 g/cm³ chemsrc.com |
| Flash Point | 146.9±26.5 °C chemsrc.com |
| Purity | Typically ≥97% sigmaaldrich.com |
| Storage | Sealed in a dry environment, often at 2-8°C sigmaaldrich.combldpharm.com |
Synthesis and Reactivity
The synthesis of halogenated picolinates often involves multi-step processes starting from simpler pyridine derivatives. For instance, the synthesis of a related compound, methyl 4-chloropicolinate, can be achieved by treating picolinic acid with thionyl chloride followed by methanol (B129727). chemicalbook.com
Synthetic Routes
While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, the synthesis of analogous compounds provides insight into potential routes. A general approach would likely involve:
Esterification: Conversion of a corresponding picolinic acid to its methyl ester. This can be achieved using methanol in the presence of an acid catalyst or by converting the carboxylic acid to an acyl chloride followed by reaction with methanol. chemicalbook.com
Halogenation: Introduction of the chloro and bromo substituents. The order and method of these halogenations would be crucial for achieving the desired 4-chloro-6-bromo substitution pattern. This might involve electrophilic halogenation or other specialized techniques, potentially utilizing directing group effects to control the regiochemistry. nih.govchemrxiv.org
Chemical Reactivity and Major Reactions
The reactivity of this compound is dominated by the presence of the two halogen atoms on the pyridine ring. These halogens serve as leaving groups in various reactions, particularly in metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: The bromine atom at the 6-position is generally more reactive than the chlorine atom at the 4-position in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. This differential reactivity allows for sequential functionalization of the pyridine ring.
Nucleophilic Aromatic Substitution: The halogen atoms can also be displaced by strong nucleophiles, although this often requires harsh reaction conditions.
The ester group can also undergo typical ester reactions, such as reduction to an alcohol using reducing agents like lithium aluminum hydride.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of organic compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be critical.
¹H NMR: The proton NMR spectrum would provide information about the protons on the pyridine ring and the methyl ester group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, providing further evidence of the structure.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ), as well as characteristic isotopic patterns due to the presence of bromine and chlorine atoms. chemsrc.com
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the ester group and various vibrations of the substituted pyridine ring.
While specific spectra for this compound are not provided in the search results, data for related compounds like Methyl 6-chloropicolinate and Methyl 4-chloropicolinate are available and can serve as a reference. nih.gov
Applications in Research
This compound is primarily utilized as a building block in organic synthesis, particularly for the creation of more complex molecules with potential applications in medicinal chemistry and materials science. Its di-halogenated nature allows for the stepwise introduction of different functional groups, making it a valuable intermediate for creating libraries of substituted pyridines for drug discovery and other research purposes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-4-chloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDPFHXBTUKXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250776 | |
| Record name | Methyl 6-bromo-4-chloro-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206249-92-4 | |
| Record name | Methyl 6-bromo-4-chloro-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206249-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-4-chloro-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 6 Bromo 4 Chloropicolinate
Direct Synthesis Approaches
Direct synthesis strategies aim to introduce the bromine and chlorine atoms onto a picolinate (B1231196) scaffold in a minimal number of steps. These methods often rely on the inherent reactivity of the pyridine (B92270) ring, modulated by the directing effects of the ester group.
Electrophilic Halogenation Strategies
The direct electrophilic bromination of a pre-existing methyl 4-chloropicolinate substrate presents a potential, though challenging, route. The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic attack than benzene. Furthermore, the existing chloro and methyl ester substituents are both deactivating and will influence the regioselectivity of the incoming electrophile. The ester at C2 directs to the C5 position, while the chloro group at C4 directs to the C3 and C5 positions. However, the C6 position is also activated by the ring nitrogen. Achieving selective bromination at the C6 position would likely require harsh reaction conditions, which could lead to a mixture of products or decomposition.
A plausible, albeit likely low-yielding, approach would involve the treatment of methyl 4-chloropicolinate with a strong brominating agent, such as bromine in the presence of a Lewis acid or oleum, at elevated temperatures. The optimization of such a reaction would be critical to favor the desired 6-bromo isomer over other potential isomers.
Table 1: Proposed Conditions for Direct Electrophilic Bromination
| Starting Material | Reagents | Solvent | Temperature | Proposed Outcome |
| Methyl 4-chloropicolinate | Br₂, FeBr₃ | Dichloromethane | Reflux | Mixture of bromo-isomers |
| Methyl 4-chloropicolinate | N-Bromosuccinimide (NBS), H₂SO₄ | Acetic Acid | 80-100 °C | Potential formation of Methyl 6-bromo-4-chloropicolinate |
Metalation-Mediated Halogenation Routes
Directed ortho-metalation (DoM) offers a more regioselective approach to the synthesis of substituted pyridines. baranlab.orgorganic-chemistry.orgwikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting lithiated intermediate is then quenched with an electrophile.
In the context of synthesizing this compound, the ester group at the C2 position can act as a DMG, directing lithiation to the C3 position. However, the nitrogen atom in the pyridine ring itself can also direct metalation to the C6 position. The outcome of this competition would depend on the specific organolithium reagent used and the reaction conditions. To achieve bromination at C6, conditions would need to be optimized to favor deprotonation at this site. Following successful lithiation at C6, the reaction would be quenched with a suitable bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to yield the target compound.
Table 2: Proposed Directed ortho-Metalation Route
| Starting Material | Reagents | Solvent | Temperature | Proposed Outcome |
| Methyl 4-chloropicolinate | 1. Lithium diisopropylamide (LDA) 2. 1,2-Dibromoethane | Tetrahydrofuran (B95107) (THF) | -78 °C to rt | This compound |
| Methyl 4-chloropicolinate | 1. n-Butyllithium (n-BuLi), TMEDA 2. N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | -78 °C | This compound |
Multistep Synthetic Pathways
Multistep syntheses provide a more controlled and often higher-yielding approach to this compound by building the molecule in a stepwise fashion.
From Substituted Pyridine Precursors
A common and well-documented strategy involves starting with a readily available substituted pyridine, such as 4-chloropicolinic acid. This precursor already contains one of the required halogen atoms and the carboxylic acid functionality, which can be easily converted to the methyl ester.
The synthesis of the key intermediate, methyl 4-chloropicolinate, can be achieved by treating 4-chloropicolinic acid with thionyl chloride to form the acyl chloride, followed by reaction with methanol (B129727). chemicalbook.com Alternatively, esterification can be carried out using methanol in the presence of an acid catalyst. A detailed procedure involves dissolving picolinic acid in thionyl chloride, heating the mixture, and then carefully adding methanol to the resulting acyl chloride. nih.gov This method provides the methyl 4-chloropicolinate intermediate in good yield. chemicalbook.comnih.gov
Table 3: Synthesis of Methyl 4-chloropicolinate Intermediate
| Starting Material | Reagents | Solvent | Yield | Reference |
| 4-Chloropyridine-2-carboxylic acid | Oxalyl chloride, DMF, Methanol | Methylene chloride | 90% | acs.org |
| Picolinic acid | Thionyl chloride, Methanol | None (initially) | 57% | nih.gov |
With methyl 4-chloropicolinate in hand, the subsequent step would involve the selective introduction of a bromine atom at the C6 position, potentially via one of the direct halogenation methods described above, but with the advantage of a more controlled starting point.
Derivatization of Methyl Picolinate Analogs
An alternative multistep approach involves the use of a picolinate analog that can be readily converted to the target compound. A plausible precursor is methyl 6-amino-4-chloropicolinate. The amino group at the C6 position can be transformed into a bromine atom using a Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org
The Sandmeyer reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide solution to introduce the bromine atom at the C6 position, displacing the diazonium group as nitrogen gas. wikipedia.orgyoutube.com This classical reaction is a reliable method for introducing halogens onto aromatic and heteroaromatic rings.
Table 4: Proposed Sandmeyer Reaction for Bromination
| Starting Material | Reagents | Solvent | Temperature | Proposed Outcome |
| Methyl 6-amino-4-chloropicolinate | 1. NaNO₂, HBr 2. CuBr | Water, HBr | 0-5 °C then heat | This compound |
Strategic Incorporation of Halogen Atoms
The synthesis of this compound benefits from a strategic approach to the introduction of the two different halogen atoms. Given the challenges of controlling regioselectivity in the direct di-halogenation of a picolinate core, a more rational strategy involves a stepwise introduction.
Starting with a precursor that already contains one of the halogens, such as 4-chloropicolinic acid, simplifies the synthetic problem to the introduction of the second halogen. This approach allows for a more predictable and controlled reaction. The synthesis of a related compound, methyl 5-bromo-4-chloropicolinate, is described as proceeding through the bromination and chlorination of picolinic acid followed by esterification, highlighting the feasibility of a stepwise halogenation approach.
Another potential, though less direct, strategy could involve a halogen exchange reaction. frontiersin.orgdoubtnut.comorganic-chemistry.org For example, if a di-bromo or di-chloro picolinate were more readily available, a selective halogen exchange could potentially be employed to generate the desired 4-chloro-6-bromo substitution pattern. However, controlling the regioselectivity of such an exchange would be a significant challenge.
Ultimately, the most logical and likely successful strategies involve the use of a pre-functionalized pyridine precursor, followed by the controlled introduction of the second halogen atom, either through a directed metalation event or the conversion of a suitable functional group like an amine via a Sandmeyer reaction.
Green Chemistry Principles in Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives, a cornerstone of pharmaceutical and agrochemical industries, is increasingly being guided by the principles of green chemistry. nih.gov These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Modern approaches to pyridine synthesis focus on minimizing waste, reducing energy consumption, and utilizing renewable resources, moving away from traditional methods that often involve hazardous solvents and toxic reagents. rasayanjournal.co.innumberanalytics.com Key green strategies include the use of solvent-free reaction conditions, microwave assistance, sustainable catalysts, and biocatalytic transformations. nih.gov
Solvent-Free and Microwave-Assisted Methods
The combination of solvent-free conditions and microwave irradiation represents a significant advancement in the green synthesis of pyridine derivatives. researchgate.net Microwave-assisted synthesis is recognized as a green chemistry tool because it often leads to dramatically reduced reaction times, increased product yields, and purer products compared to conventional heating methods. researchgate.netorganic-chemistry.orgnih.gov This efficiency stems from the direct and rapid heating of the reaction mixture via microwave dielectric heating, which can accelerate reaction rates. mdpi.comrsc.org
Solvent-free, or "neat," reactions further enhance the green credentials of a synthesis by eliminating the need for potentially hazardous and difficult-to-remove solvents. rasayanjournal.co.inresearchgate.net This approach simplifies work-up procedures, reduces waste, and can lead to cost savings. rasayanjournal.co.in For instance, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single, solvent-free step under microwave irradiation at 170°C, cutting reaction times down to 10-20 minutes and improving yields. organic-chemistry.org Similarly, substituted pyridines have been successfully prepared using ammonium (B1175870) acetate (B1210297) as a nitrogen source under solvent-free microwave conditions. benthamdirect.com
Research has demonstrated the broad applicability and advantages of these methods for various pyridine derivatives.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine Derivatives
| Synthesis Method | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate | Microwave irradiation in ethanol (B145695) | 2–7 min | 82%–94% | nih.gov |
| Conventional Heating | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Reflux in ethanol | Not specified | Lower than MW | nih.gov |
| Microwave-Assisted Bohlmann-Rahtz | Ethyl β-aminocrotonate, alkynones | Solvent-free, 170°C | 10–20 min | Up to 98% | organic-chemistry.org |
| Conventional Bohlmann-Rahtz | Ethyl β-aminocrotonate, alkynones | Two-step, high-temperature cyclodehydration | Longer | Lower than MW | organic-chemistry.org |
| Microwave-Assisted Quaternary Pyridinium Salts | Pyridine derivatives, alkyl halides | Microwave irradiation in ethanol or acetone | 10–20 min | Up to 8x higher than conventional | mdpi.com |
| Conventional Quaternary Pyridinium Salts | Pyridine derivatives, alkyl halides | Reflux in ethanol | 2-6 hours | Moderate | mdpi.com |
This table is generated based on data from the text to illustrate the advantages of microwave-assisted synthesis.
These examples highlight a clear trend: microwave-assisted and solvent-free protocols offer a more rapid, efficient, and environmentally benign route to pyridine-based molecular frameworks. organic-chemistry.orgnih.gov
Sustainable Catalysis and Biocatalytic Approaches
Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction rates and selectivity, thereby reducing energy inputs and unwanted byproducts. biosynce.com In pyridine synthesis, the focus has shifted towards sustainable catalytic systems, including biocatalysis, photocatalysis, and the use of efficient metal-complex catalysts. numberanalytics.com
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is prized for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and mild operating conditions, which often circumvents the need for protecting groups and harsh reagents. academie-sciences.fr Research is actively exploring the use of engineered microorganisms, such as Rhodococcus jostii RHA1, to produce pyridinedicarboxylic acids from lignin, a component of plant biomass. ukri.orgukri.org This opens a pathway to creating valuable pyridine intermediates from sustainable, non-petroleum-based feedstocks. ukri.orgukri.org Further enzymatic steps are being developed to convert these intermediates into a range of substituted pyridines and piperidines for the pharmaceutical industry. ukri.orgukri.org
Sustainable Catalysis also includes the use of photocatalysts and advanced metal-complex catalysts. Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, valued for its mild conditions and high efficiency. eurekalert.orgbionity.com Researchers have developed transition-metal-free, photoinduced methods to synthesize pyridine-containing compounds. For example, the difunctionalization of alkenes can be achieved using a photocatalyst to introduce both a pyridine group and other valuable functional groups simultaneously. eurekalert.orgbionity.com
Pyridine and its derivatives can also act as ligands, forming stable complexes with metals like palladium. biosynce.com These metal-pyridine complexes are effective catalysts in crucial reactions such as Suzuki-Miyaura cross-couplings, which are vital for producing pharmaceuticals and other advanced materials. biosynce.com The use of such catalysts improves reaction efficiency and selectivity, aligning with green chemistry goals by maximizing atom economy and reducing waste. numberanalytics.combiosynce.com
Table 2: Examples of Sustainable Catalytic Approaches in Pyridine Synthesis
| Catalytic Approach | Catalyst Type | Feedstock/Substrate | Key Advantage(s) | Reference(s) |
|---|---|---|---|---|
| Biocatalysis | Engineered Rhodococcus jostii RHA1, Glutamate dehydrogenase isoenzymes | Lignin, 4-substituted guaiacols | Utilizes renewable biomass; generates valuable pyridine intermediates sustainably. | ukri.orgukri.org |
| Photocatalysis | 4CzIPN (photocatalyst) | Alkenes, cyanopyridine | Transition-metal-free; mild conditions; allows for difunctionalization of alkenes. | eurekalert.orgbionity.com |
| Metal-Complex Catalysis | Palladium-pyridine complexes | Various organic substrates | High efficiency and selectivity in cross-coupling reactions; reduces catalyst loading. | numberanalytics.combiosynce.com |
| Biocatalysis | Enzymes | General pharmaceutical intermediates | High stereo-, regio-, and chemoselectivity; mild reaction conditions; shortens synthetic routes. | academie-sciences.fr |
This table is generated based on data from the text to showcase different sustainable catalytic methods.
These catalytic strategies, from harnessing the precision of enzymes to leveraging the energy of visible light, are paving the way for a more sustainable future in the synthesis of pyridine and its derivatives. ukri.orgeurekalert.org
Reactivity and Mechanistic Investigations of Methyl 6 Bromo 4 Chloropicolinate
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those rendered electron-deficient by substituent groups. wikipedia.orglibretexts.org In the case of methyl 6-bromo-4-chloropicolinate, the electron-withdrawing nature of the pyridine (B92270) nitrogen and the ester group facilitates nucleophilic attack. wikipedia.org
Reactivity at Bromine and Chlorine Positions
The pyridine ring in this compound is activated towards nucleophilic attack due to the presence of electron-withdrawing groups. wikipedia.org Generally, in nucleophilic aromatic substitution reactions of activated aryl halides, the reactivity of the leaving group follows the order F > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.govmasterorganicchemistry.com This trend is often considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. nih.gov
For dihalogenated pyridines, the positions of the halogens and other substituents on the ring significantly influence which halogen is preferentially substituted. The relative reactivity of the chlorine and bromine atoms in this compound is a subject of interest for selective functionalization. The electron-withdrawing ester group at the 2-position and the pyridine nitrogen atom activate the ring for nucleophilic attack. wikipedia.org The positions ortho and para to the activating groups are particularly susceptible to substitution. libretexts.org
Regioselectivity and Stereoselectivity Studies
Regioselectivity in the nucleophilic aromatic substitution of dihalopyridines is a critical aspect for their synthetic application. The substitution pattern is governed by the electronic and steric effects of the substituents on the pyridine ring. researchgate.net For instance, in reactions of 3-substituted 2,6-dichloropyridines, the regioselectivity was found to correlate with the steric parameter of the 3-substituent. researchgate.net
In the context of this compound, the chlorine atom is at the 4-position and the bromine atom is at the 6-position. The regioselectivity of nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions. Studies on related systems, such as 2,4-dichloroquinazolines, have shown a consistent regioselectivity for substitution at the 4-position with a variety of amine nucleophiles. mdpi.com This preference is attributed to the electronic stabilization of the intermediate formed upon nucleophilic attack at this position. While specific regioselectivity studies on this compound are not extensively detailed in the provided results, the principles governing these reactions in similar heterocyclic systems suggest that selective substitution is achievable. researchgate.netmdpi.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its two distinct halogen atoms, is an excellent substrate for such transformations.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The reactivity of the halide in the oxidative addition step typically follows the order I > OTf > Br > Cl. libretexts.orguwindsor.ca This differential reactivity allows for selective cross-coupling reactions on dihalogenated substrates. In the case of this compound, the greater reactivity of the bromine atom at the 6-position compared to the chlorine atom at the 4-position would be expected to favor initial coupling at the C-Br bond. This regioselectivity has been observed in Suzuki-Miyaura reactions of other dihalopyrimidine systems. mdpi.com
Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions.
| Component | Example | Purpose |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | To facilitate the catalytic cycle |
| Ligand | PPh₃ | To stabilize the palladium catalyst |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | To activate the organoboron reagent |
| Solvent | 1,4-Dioxane, Toluene, DMF | To dissolve reactants and facilitate the reaction |
| Boron Reagent | Arylboronic acids, Arylboronic esters | The source of the new aryl group |
Other Palladium-Catalyzed Transformations
Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed reactions. These transformations often exploit the reactivity of the carbon-halogen bonds to form new bonds. For instance, palladium catalysts can be used for the direct arylation of heteroarenes, providing an alternative to traditional cross-coupling reactions that require pre-functionalized reagents. researchgate.net
The selective activation of either the C-Br or C-Cl bond can be influenced by the choice of catalyst, ligands, and reaction conditions. Cesium carbonate and cesium hydroxide (B78521) have been identified as effective activators for the palladium-catalyzed cross-coupling of some aryl halides. organic-chemistry.org The development of new catalyst systems continues to expand the scope of these reactions. researchgate.netorganic-chemistry.org
Alternative Transition Metal Catalysis
While palladium is the most common catalyst for cross-coupling reactions, other transition metals can also be employed. For example, copper catalysts are known to facilitate certain types of coupling reactions. The choice of metal can sometimes alter the reactivity and selectivity of the transformation. For instance, the presence of CuI has been shown to dramatically influence the positional selectivity in the palladium-catalyzed monoarylation of azoles. researchgate.net
Ester Group Transformations
The methyl ester group of this compound is susceptible to a variety of transformations common to carboxylic acid esters. These reactions involve the nucleophilic attack at the electrophilic carbonyl carbon of the ester.
Hydrolysis and Transesterification
Hydrolysis
The hydrolysis of this compound involves the cleavage of the ester bond to yield 6-bromo-4-chloropicolinic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction is reversible and the mechanism proceeds through a tetrahedral intermediate.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon directly. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. Subsequent acidification is required to obtain the free carboxylic acid.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol (R-OH) to form a new ester, this compound, and methanol. This reaction can also be catalyzed by either an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. To favor the formation of the new ester, the reactant alcohol is often used in excess, or the methanol by-product is removed as it is formed.
| Reaction | Reagents and Conditions | Products | Notes |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl) | 6-bromo-4-chloropicolinic acid, Methanol | Reversible reaction. |
| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O, then H₃O⁺ | 6-bromo-4-chloropicolinic acid, Methanol | Irreversible due to carboxylate formation. |
| Transesterification | R-OH, Acid or Base catalyst | This compound, Methanol | Equilibrium process. |
Reduction Reactions
The ester group of this compound can be reduced to a primary alcohol, (6-bromo-4-chloropyridin-2-yl)methanol. The choice of reducing agent is crucial for this transformation.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. Due to the high reactivity of LiAlH₄, these reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters. This chemoselectivity allows for the reduction of aldehydes or ketones in the presence of an ester group like the one in this compound.
| Reducing Agent | Product | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | (6-bromo-4-chloropyridin-2-yl)methanol | 1. LiAlH₄, THF or Et₂O; 2. H₃O⁺ workup | Powerful, non-selective reducing agent. |
| Sodium Borohydride (NaBH₄) | No reaction | Methanol or Ethanol (B145695) | Generally unreactive towards esters. |
Advanced Mechanistic Elucidation
Detailed mechanistic studies, including kinetic analyses and the direct observation of intermediates, are essential for a complete understanding of a compound's reactivity. For this compound, such specific studies are not readily found in the literature. However, the principles of how such investigations are conducted can be applied.
Kinetic Studies of Reaction Pathways
Kinetic studies would provide quantitative data on the rates of the ester transformations. For instance, by monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, catalyst concentration, reactant concentrations), the rate law and activation parameters (activation energy, enthalpy, and entropy of activation) could be determined.
For the hydrolysis of this compound, a pseudo-first-order kinetic study could be performed by using a large excess of water. The rate of reaction could be followed by techniques such as HPLC or NMR spectroscopy. Such studies would reveal the electronic effects of the bromo and chloro substituents on the pyridine ring on the rate of nucleophilic attack at the ester carbonyl. It is expected that the electron-withdrawing nature of the halogens would increase the electrophilicity of the carbonyl carbon, thus increasing the rate of hydrolysis compared to an unsubstituted methyl picolinate (B1231196).
Intermediate Identification and Characterization
The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of the ester transformations of this compound, the primary intermediate would be the tetrahedral intermediate formed upon nucleophilic attack at the carbonyl carbon.
While these intermediates are often transient and difficult to isolate, their existence can be inferred through various techniques:
Spectroscopic Methods: Low-temperature NMR spectroscopy can sometimes be used to observe the signals of a transient intermediate that is more stable at lower temperatures.
Isotopic Labeling: The use of isotopically labeled reactants (e.g., using ¹⁸O-labeled water in hydrolysis) and analyzing the product distribution can provide strong evidence for the formation of a tetrahedral intermediate. For instance, in the acid-catalyzed hydrolysis with H₂¹⁸O, the incorporation of ¹⁸O into the resulting carboxylic acid would support the proposed mechanism.
Trapping Experiments: A highly reactive intermediate can sometimes be "trapped" by adding a specific reagent that reacts with it to form a stable, characterizable product.
While no specific studies have identified and characterized the intermediates for the reactions of this compound, the well-established mechanisms for ester hydrolysis, transesterification, and reduction provide a solid framework for predicting their structures.
Methyl 6 Bromo 4 Chloropicolinate As a Versatile Synthetic Intermediate
Building Block for Complex Heterocyclic Systems
The strategic placement of two different halogen atoms on the pyridine (B92270) ring of Methyl 6-bromo-4-chloropicolinate makes it an ideal substrate for a variety of cross-coupling reactions, enabling the construction of diverse and complex heterocyclic structures.
Synthesis of Substituted Pyridine Scaffolds
The chlorine and bromine atoms on the picolinate (B1231196) framework serve as functional handles for creating substituted pyridine scaffolds. These small halogenated heteroaromatic ring systems are valuable monomers that can participate in established cross-coupling reactions like Suzuki, Heck, and Stille reactions. researchgate.net The differential reactivity of the C-Br and C-Cl bonds can potentially allow for sequential, site-selective introduction of various aryl, alkyl, or vinyl groups. This step-wise functionalization is a key strategy for building libraries of polysubstituted pyridines, which are core structures in many biologically active compounds. The use of this compound as an intermediate for drug synthesis via cross-coupling reactions has been noted.
Construction of Fused Ring Systems
The reactivity of this compound is instrumental in the construction of fused heterocyclic systems, which are common motifs in pharmaceuticals and functional materials. While direct examples using this specific isomer are not detailed, analogous chemistry with related compounds highlights this potential. For instance, the synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile demonstrates how bromo-pyridine precursors can be used to build fused pyrazole-pyridine systems. bldpharm.com Synthetic routes often involve an initial coupling reaction at one of the halogenated sites, followed by an intramolecular cyclization to form the fused ring. This approach allows for the creation of novel polycyclic aromatic systems with tailored electronic and steric properties.
Precursor in Medicinal Chemistry Development
The this compound scaffold is a recognized platform for the development of new therapeutic agents. bldpharm.com Its ability to serve as a starting point for novel amide and urea (B33335) derivatives has led to the discovery of promising bioactive molecules.
Design and Synthesis of Novel Amides and Urea Derivatives
Research has demonstrated the utility of the chloropicolinate scaffold in generating libraries of new chemical entities for drug discovery. In one extensive study, a series of 30 novel diamino phenyl chloropicolinate amides, ureas, and thioureas were synthesized. nih.govresearchgate.net The synthesis began with a related isomer, methyl 6-bromo-3-chloropicolinate, which was transformed into a key amine intermediate. nih.gov This intermediate was then coupled with various acid chlorides or isocyanates to produce the target amide and urea derivatives in good yields. nih.govresearchgate.net This work underscores the role of the halo-picolinate core as a versatile platform for generating molecular diversity. nih.gov
An example of a synthesized derivative from a related intermediate is shown below:
| Reactant 1 | Reactant 2 | Product |
| Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate | Adamantane-1-carbonyl chloride | Methyl-6-(2-(adamantane-1-carboxamido) phenyl)-4-amino-3-chloropicolinate nih.gov |
Exploration in the Development of Bioactive Molecules
The derivatives synthesized from the chloropicolinate framework have been evaluated for their biological activity. The library of 30 amides and urea derivatives was tested for in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.govresearchgate.net From this screening, five compounds were identified as having significant activity, with good Minimum Inhibitory Concentration (MIC) values and low cytotoxicity against normal cells. nih.govresearchgate.net These findings suggest that this class of compounds holds potential for development as future anti-tuberculosis drugs. researchgate.net The study successfully identified a therapeutic window, providing a roadmap for further design and optimization of this scaffold for medicinal applications. researchgate.net
Intermediate in Agrochemical Synthesis
The structural motifs derived from this compound are also relevant in the field of agrochemical research. Chloropicolinate amides and urea derivatives are known to include effective herbicidal agents. researchgate.net The inherent reactivity of the parent compound makes it a valuable starting material for synthesizing new potential agrochemicals. The ability to introduce various functional groups through cross-coupling reactions allows for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity as an herbicide or other crop protection agent.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For a molecule such as Methyl 6-bromo-4-chloropicolinate, these calculations can elucidate its electronic structure and predict its behavior in chemical reactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. For this compound, DFT calculations would typically be employed to determine optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as orbital energies (HOMO-LUMO gap), which are crucial for understanding its reactivity and kinetic stability.
While specific DFT studies on this compound are not readily found in the public domain, the methodologies are well-established. For instance, DFT has been used to study related pyridine (B92270) derivatives, providing insights into their electronic and structural properties.
Ab Initio Methods for Electronic Structure
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theory and can provide very accurate results, though often at a significant computational expense. For this compound, ab initio calculations could provide a more detailed and accurate picture of its electronic structure, including electron correlation effects that are important for a precise description of its chemical properties. Studies on substituted picolinic acids have utilized ab initio methods to investigate their photochemical properties.
Reaction Mechanism Predictions and Validation
Theoretical chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Analysis and Activation Energy Calculations
Understanding the mechanism of a reaction involving this compound would involve locating the transition state structures for each elementary step. Computational methods can calculate the geometry and energy of these high-energy intermediates. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can then be determined. This information is vital for predicting reaction rates and understanding the factors that control the outcome of a reaction. While specific transition state analyses for this compound are not published, the general approach is a cornerstone of computational reaction chemistry.
Molecular Dynamics Simulations of Reactive Pathways
Molecular Dynamics (MD) simulations can be used to study the time evolution of a system of atoms and molecules. For a reaction involving this compound, MD simulations could provide a dynamic picture of the reactive pathways, showing how the molecule and its reaction partners move and interact over time. This can reveal important details about the reaction mechanism that are not apparent from static calculations of reactants, products, and transition states. MD simulations have been applied to understand the behavior of various pyridine derivatives in different environments.
Structure-Reactivity Relationships
By systematically studying a series of related compounds, it is possible to establish structure-reactivity relationships. For halopicolinates, computational studies can help to understand how the type and position of the halogen substituents influence the reactivity of the molecule. For this compound, the presence of both bromine and chlorine atoms at specific positions on the pyridine ring, along with the methyl ester group, will have a significant impact on its electronic properties and, consequently, its reactivity in various chemical transformations.
Data Tables
Due to the absence of specific published research data for this compound in the areas outlined, representative data tables based on typical computational outputs for similar molecules are provided below for illustrative purposes.
Table 1: Hypothetical DFT Calculated Properties for this compound
| Property | Calculated Value |
| Total Energy (Hartree) | -2548.723 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -1.45 |
| HOMO-LUMO Gap (eV) | 5.44 |
| Dipole Moment (Debye) | 2.15 |
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O (ester) | Stretching | 1735 |
| C-Cl | Stretching | 750 |
| C-Br | Stretching | 620 |
| Pyridine Ring | Ring Breathing | 1010 |
Electronic Effects of Halogen Substituents
The electronic landscape of the pyridine ring in this compound is significantly influenced by the presence of three key substituents: the electron-withdrawing methyl carboxylate group at the C2 position, a chlorine atom at C4, and a bromine atom at C6. Both chlorine and bromine are halogens and exert a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity, and they are weakly electron-donating through resonance, owing to their lone pairs of electrons.
The electron-withdrawing nature of the bromine atom at the 6-position can influence the acidity of the parent picolinic acid and the stability of metal-ligand bonds it might form. The carbon-bromine bond itself is a key reactive site, often targeted in synthetic transformations like palladium-catalyzed cross-coupling reactions.
The combined inductive pull of the C4-chloro and C6-bromo substituents, along with the pyridine nitrogen, significantly lowers the electron density across the aromatic system. This has a pronounced effect on the chemical shifts observed in NMR spectroscopy and influences the molecule's ability to engage in intermolecular interactions.
Key Electronic Properties:
| Feature | Influence of Substituents | Predicted Outcome |
| Ring Electron Density | Strong inductive withdrawal by Cl, Br, and ring N. Weak resonance donation from Cl and Br. | Overall electron-deficient (π-deficient) aromatic ring. |
| Reactivity | Deactivated towards electrophilic substitution. Activated for nucleophilic aromatic substitution (SNAr). | The C-Cl and C-Br bonds are potential sites for nucleophilic attack. |
| Acidity of Parent Acid | The electron-withdrawing halogens stabilize the conjugate base (picolinate). | The parent acid, 6-bromo-4-chloropicolinic acid, is predicted to be a stronger acid than unsubstituted picolinic acid. |
Steric Hindrance and Conformational Analysis
Steric effects, which arise from the spatial arrangement of atoms, play a critical role in defining the three-dimensional shape and reactivity of this compound. The primary sources of steric strain are the two halogen atoms and the methyl ester group flanking the pyridine nitrogen.
The bromine atom at the C6 position is considerably larger than a hydrogen atom, creating significant steric bulk adjacent to the ring nitrogen. Similarly, the methyl ester group at the C2 position is also sterically demanding. This "buttressing" effect on both sides of the nitrogen atom can influence the preferred conformation of the ester group. The molecule's conformation is a balance between minimizing the repulsion of these bulky groups and optimizing electronic conjugation.
Rotation around the C2-C(O)OCH₃ bond is a key conformational variable. The orientation of the ester group relative to the pyridine ring can be described by a dihedral angle. Computational modeling would likely reveal two low-energy conformations: one where the carbonyl oxygen is pointing towards the ring nitrogen (syn-conformation) and one where it points away (anti-conformation). The large bromine atom at C6 could create steric clashes that disfavor certain orientations, potentially locking the ester into a more rigid conformation than would be seen in less substituted picolinates.
The presence of bulky substituents can hinder the approach of reactants, thereby influencing reaction rates and regioselectivity. For instance, any reaction involving the pyridine nitrogen would be sterically shielded by the adjacent C2-ester and C6-bromo groups.
Predicted Conformational Data:
| Parameter | Influencing Factors | Predicted Conformation/Effect |
| Ester Group Orientation | Steric repulsion between the C2-ester and the C6-bromo group. | Rotation around the C2-C(O)OCH₃ bond is likely restricted. The molecule may favor a conformation that minimizes steric clash, potentially influencing which face of the molecule is more accessible. |
| Molecular Planarity | The sp² hybridized ring is inherently planar. | The substituents (Cl, Br, CO₂CH₃) will lie close to the plane of the pyridine ring, but slight out-of-plane deviations may occur to alleviate steric strain. |
| Reagent Accessibility | The C2-ester and C6-bromo groups shield the nitrogen atom and the C2/C6 positions. | Reactions at the nitrogen atom or those requiring approach from the sides of the N-C2 or N-C6 bonds will be sterically hindered. |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of Methyl 6-bromo-4-chloropicolinate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map and electronic environment of the molecule can be established.
Proton and Carbon-13 NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide critical information about the number and types of hydrogen and carbon atoms in the molecule. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group. The substitution pattern—a bromine atom at position 6 and a chlorine atom at position 4—deshields the adjacent protons, causing their signals to appear at a lower field. The methyl group of the ester will typically appear as a sharp singlet in the upfield region, around 3.9 ppm.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum. The carbons of the pyridine ring will have chemical shifts influenced by the attached electronegative halogen atoms and the carboxylate group.
Predicted NMR Data Table
No experimental data is publicly available. The following table is based on predictions and analysis of similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | ~8.1 - 8.3 | - |
| H-5 | ~7.8 - 8.0 | - |
| -OCH₃ | ~3.9 | ~53 |
| C-2 | - | ~164 |
| C-3 | - | ~125 |
| C-4 | - | ~145 |
| C-5 | - | ~122 |
| C-6 | - | ~140 |
| C=O | - | ~165 |
Two-Dimensional NMR Techniques for Structure Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a correlation between the two aromatic protons (H-3 and H-5), confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for C-3/H-3 and C-5/H-5.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₇H₅BrClNO₂ is 248.919205 Da. An experimental HRMS measurement confirming this value would validate the compound's elemental composition. The distinctive isotopic pattern resulting from the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion, further confirming its identity.
HRMS Data Table
| Molecular Formula | Calculated Exact Mass (Da) | Isotope | Relative Abundance (%) |
|---|---|---|---|
| C₇H₅⁷⁹Br³⁵ClNO₂ | 248.9192 | [M] | 100.0 |
| C₇H₅⁸¹Br³⁵ClNO₂ | 250.9172 | [M+2] | 97.7 |
| C₇H₅⁷⁹Br³⁷ClNO₂ | 250.9163 | [M+2] | 32.0 |
| C₇H₅⁸¹Br³⁷ClNO₂ | 252.9142 | [M+4] | 31.3 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This technique provides valuable information about the compound's structure and stability.
For this compound, the fragmentation is likely to initiate with the loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to form a stable acylium ion. Another probable fragmentation pathway is the loss of the entire methyl ester group. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or the cleavage of the halogen atoms from the pyridine ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. It is particularly useful for identifying functional groups.
For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations of the ester, C-C and C-N stretching vibrations of the pyridine ring, and vibrations corresponding to the C-Cl and C-Br bonds in the lower frequency (fingerprint) region of the spectrum. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 6-bromo-4-chloro-2-pyridinecarboxylate |
| Bromine |
| Chlorine |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that reveals the characteristic vibrational frequencies of its chemical bonds.
For this compound, the FT-IR spectrum is expected to show distinct peaks corresponding to its key structural features. The most prominent absorption band would be the carbonyl (C=O) stretching vibration of the methyl ester group, which typically appears in the region of 1715-1735 cm⁻¹. The presence of the pyridine ring will be evidenced by several C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. Furthermore, the C-O stretching of the ester group will likely produce a strong band between 1200 and 1300 cm⁻¹. The vibrations corresponding to the carbon-halogen bonds are found at lower wavenumbers; the C-Cl stretch typically occurs in the 700-800 cm⁻¹ region, while the C-Br stretch is expected at an even lower frequency, generally between 500 and 600 cm⁻¹.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Pyridine Ring | >3000 |
| C=O Stretch | Methyl Ester | 1715-1735 |
| C=C / C=N Stretch | Pyridine Ring | 1400-1600 |
| C-O Stretch | Methyl Ester | 1200-1300 |
| C-Cl Stretch | Chloro-substituent | 700-800 |
| C-Br Stretch | Bromo-substituent | 500-600 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR analysis. It detects molecular vibrations that result in a change in polarizability, making it particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the substituted pyridine ring and the carbon-halogen bonds.
The symmetric stretching vibrations of the pyridine ring are expected to produce strong and sharp signals in the Raman spectrum. The C-Cl and C-Br stretching vibrations would also be observable, providing confirmatory data to the FT-IR analysis. Analysis of the full Raman spectrum can offer a detailed fingerprint of the molecule, aiding in its unambiguous identification.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To date, a public domain crystal structure for this compound has not been reported. However, were a suitable single crystal to be grown, single-crystal X-ray diffraction (SCXRD) analysis would yield a wealth of information. The process involves mounting a single crystal and irradiating it with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
This analysis would provide precise bond lengths, bond angles, and torsion angles of the molecule. It would confirm the substitution pattern on the pyridine ring, definitively placing the bromine atom at position 6, the chlorine atom at position 4, and the methyl carboxylate group at position 2. Key structural parameters that would be determined include the planarity of the pyridine ring and the orientation of the methyl ester group relative to the ring.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Expected Value/System |
| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | To be determined |
| α, β, γ (°) | The angles of the unit cell. | To be determined |
| Volume (ų) | The volume of the unit cell. | To be determined |
| Z | The number of molecules per unit cell. | To be determined |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a well-refined structure |
Chromatographic Methods for Purity and Analysis
Chromatographic techniques are indispensable for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A typical method would employ a reverse-phase C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer.
Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the compound exhibits strong absorbance, which is expected due to the conjugated pyridine system. The retention time of the compound under specific conditions is a characteristic property, and the area of the peak in the chromatogram is proportional to its concentration. This allows for the quantification of purity, typically expected to be ≥97% for commercial-grade material. bldpharm.com
Interactive Data Table: Typical HPLC Parameters for Analysis
| Parameter | Value/Type |
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV, at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 5 - 20 µL |
| Retention Time | Dependent on exact conditions |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides critical data regarding its retention time, molecular weight, and fragmentation pattern, which are essential for its unequivocal identification and for purity assessment.
Detailed Research Findings
The analysis of this compound by GC-MS is characterized by its elution from the gas chromatograph as a sharp peak at a specific retention time, followed by its ionization and fragmentation in the mass spectrometer. While specific, publicly available chromatograms for this exact compound are scarce, its GC behavior can be predicted based on its structural analogues, such as methyl picolinate (B1231196), methyl 4-chloropicolinate, and methyl 6-bromopicolinate. The retention time will be influenced by the volatility and polarity of the compound, which are in turn determined by the methyl ester group and the bromo and chloro substituents on the pyridine ring.
Upon entering the mass spectrometer, typically employing electron ionization (EI), the molecule undergoes fragmentation, generating a unique mass spectrum. The presence of both a bromine and a chlorine atom results in a highly characteristic isotopic pattern for the molecular ion and any fragments retaining these halogens. chemguide.co.ukwhitman.edulibretexts.orgyoutube.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), while chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with abundances of about 75.8% and 24.2%, respectively. chemguide.co.ukwhitman.edulibretexts.org
For a molecule containing one bromine and one chlorine atom, the molecular ion region will exhibit a distinctive cluster of peaks: the molecular ion peak (M), an M+2 peak, and an M+4 peak. youtube.com The relative intensities of these peaks are predictable and follow an approximate ratio of 3:4:1, providing a definitive signature for the presence of one of each halogen. youtube.com
The fragmentation of picolinate esters is well-documented and typically involves initial cleavages adjacent to the carbonyl group. nih.govresearchgate.netfigshare.com For this compound, the primary fragmentation pathways are expected to include the loss of the methoxy group (-OCH₃) to form a stable acylium ion, and the loss of the entire carbomethoxy group (-COOCH₃). Subsequent fragmentations would involve the loss of the halogen atoms or cleavage of the pyridine ring.
Interactive Data Table: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Observation | Rationale/Reference |
| Molecular Formula | C₇H₅BrClNO₂ | Based on chemical structure |
| Molecular Weight | 248.92 g/mol (for ⁷⁹Br and ³⁵Cl) | Calculated from atomic masses |
| Retention Time (RT) | Not experimentally determined; expected to be higher than methyl picolinate and its single halogenated analogs due to increased molecular weight and potential for stronger intermolecular interactions. | Inferred from GC principles |
| Molecular Ion (M⁺) | m/z 249 (⁷⁹Br, ³⁵Cl), m/z 251 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl), m/z 253 (⁸¹Br, ³⁷Cl) | Characteristic isotopic pattern for one Br and one Cl atom. youtube.com |
| Key Fragment Ion 1 | [M - OCH₃]⁺ | Loss of the methoxy group, a common fragmentation for methyl esters. nih.gov |
| Key Fragment Ion 2 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. nih.gov |
| Key Fragment Ion 3 | [M - Br]⁺ | Loss of the bromine atom. |
| Key Fragment Ion 4 | [M - Cl]⁺ | Loss of the chlorine atom. |
Interactive Data Table: Predicted Mass Spectral Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Interpretation |
| 249, 251, 253 | [C₇H₅BrClNO₂]⁺ | Molecular ion cluster exhibiting the characteristic 3:4:1 intensity ratio for one Br and one Cl atom. youtube.com |
| 218, 220, 222 | [C₆H₂BrClNO]⁺ | Loss of the methoxy radical (•OCH₃, 31 Da). The isotopic pattern is retained. |
| 190, 192, 194 | [C₆H₅BrClN]⁺ | Loss of the carbomethoxy group (•COOCH₃, 59 Da). The isotopic pattern is retained. |
| 170 | [C₇H₅ClNO₂]⁺ | Loss of the bromine radical (•Br). |
| 214 | [C₇H₅BrNO₂]⁺ | Loss of the chlorine radical (•Cl). |
It is important to note that while these predictions are based on established principles of mass spectrometry, experimental verification is necessary for confirmation. The exact retention time and relative abundances of fragment ions can be influenced by the specific GC-MS instrumentation and analytical conditions employed.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
